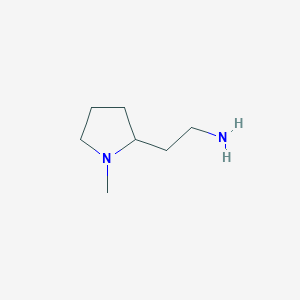
2-(2-Aminoethyl)-1-methylpyrrolidine
Cat. No. B138650
Key on ui cas rn:
51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354916B2
Procedure details


In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.

[Compound]
Name
[ 3+2 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
cyano-1-aminopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
N1[C:6]2[CH2:7][CH2:8][NH:9][C:5]=2N=CC=1.[NH:10]1CCC[C@H:11]1[C:12](O)=O.[C:18](C1CCCN1N)#N>>[NH2:10][CH2:11][CH2:12][CH:5]1[CH2:6][CH2:7][CH2:8][N:9]1[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=NC2=C1CCN2
|
[Compound]
|
Name
|
[ 3+2 ]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Step Three
|
Name
|
cyano-1-aminopyrrolidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1N(CCC1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC1N(CCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
